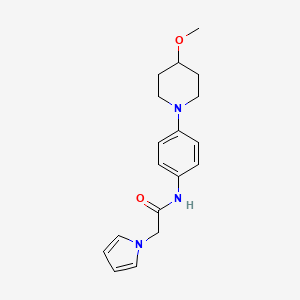

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide

Description

N-(4-(4-Methoxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide is a synthetic acetamide derivative featuring a 4-methoxypiperidine moiety linked to a phenyl ring and a pyrrole-acetamide side chain. Its molecular formula is C₁₈H₂₃N₃O₂, with a molecular weight of 313.4 g/mol.

Properties

IUPAC Name |

N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-pyrrol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-23-17-8-12-21(13-9-17)16-6-4-15(5-7-16)19-18(22)14-20-10-2-3-11-20/h2-7,10-11,17H,8-9,12-14H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZCLSNGPUHAJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CN3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The initial step involves the synthesis of 4-methoxypiperidine. This can be achieved through the reaction of piperidine with methanol in the presence of an acid catalyst.

Aromatic Substitution: The 4-methoxypiperidine is then reacted with 4-bromonitrobenzene under basic conditions to form 4-(4-methoxypiperidin-1-yl)nitrobenzene.

Reduction: The nitro group is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) with hydrogen gas.

Acylation: The resulting amine is acylated with 2-(1H-pyrrol-1-yl)acetyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The acetamide linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Oxidation: Formation of N-(4-(4-hydroxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide.

Reduction: Formation of N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)ethylamine.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.

Biological Studies: The compound is employed in studies investigating receptor-ligand interactions, especially in the context of neurotransmitter systems.

Chemical Biology: It serves as a probe to study the function of specific proteins and enzymes in biological pathways.

Industrial Applications: It is used in the synthesis of more complex molecules for various industrial applications, including the development of new materials.

Mechanism of Action

The mechanism of action of N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This modulation can result in various pharmacological effects, depending on the receptor type and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide and related acetamide derivatives:

Key Observations:

Structural Diversity: The target compound incorporates a 4-methoxypiperidine group, distinguishing it from sulfonamide-containing analogs (e.g., Compounds 35, 37) and chloro-cyano derivatives . The methoxy group may enhance metabolic stability compared to unsubstituted piperidines.

Pharmacological Implications: Sulfonamide-containing analogs (Compounds 35, 37) demonstrate analgesic and anti-inflammatory activities, likely mediated through cyclooxygenase (COX) inhibition or peripheral pain-pathway modulation . The absence of a sulfonamide group in the target compound suggests alternative mechanisms of action. The pyrrole-acetamide moiety in the target compound is shared with the quinoline derivative in , which may indicate shared binding motifs (e.g., hydrogen bonding via acetamide).

The quinoline derivative in has a high molecular weight (561.0 g/mol), which may limit blood-brain barrier penetration compared to the target compound (313.4 g/mol).

Biological Activity

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest a range of biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features:

- A piperidine ring , which is recognized for its ability to interact with various biological targets.

- A pyrrole moiety , known for its role in biological activity, especially in drug design.

This compound is believed to exert its effects primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical signaling pathways, such as the Wnt/β-catenin pathway, which is implicated in various cancers .

- Cell Cycle Regulation : By targeting serine/threonine-protein kinase Chk1, it may interfere with cell cycle progression and promote apoptosis in cancer cells.

Anticancer Activity

Research indicates that compounds similar to this compound demonstrate potent anticancer properties. For instance:

- In Vitro Studies : Compounds with similar structures have shown effective inhibition of cancer cell viability across various lines, including MCF-7 (breast cancer), OVCAR-8 (ovarian cancer), and drug-resistant NCI/ADR-RES cells. IC50 values for these compounds typically range from 1.9 to 4.8 μM, indicating strong cytotoxic effects .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 1.9 |

| OVCAR-8 | 2.0 |

| NCI/ADR-RES | 2.1 |

Antibacterial Activity

Pyrrole derivatives have also been investigated for their antibacterial properties. For example, related pyrrole-benzamide derivatives exhibited MIC values ranging from 3.125 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . This suggests that modifications similar to those found in this compound could yield compounds with significant antibacterial activity.

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds related to this compound:

- Cancer Treatment : Research demonstrated that certain derivatives could inhibit the Wnt/β-catenin pathway effectively, leading to decreased expression of oncogenes such as MYC . This pathway's inhibition is crucial for developing targeted therapies for resistant cancer types.

- Synthetic Pathways : The synthesis of this compound typically involves reactions between piperidine derivatives and pyrrole-containing acetamides, allowing for structural modifications that enhance biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.